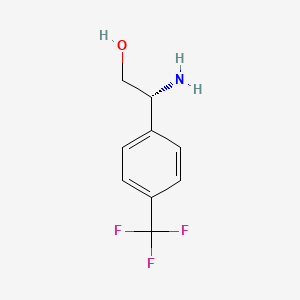

(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“®-1-(4-(Trifluoromethyl)phenyl)ethanol” is a compound with CAS Number: 76155-79-8 . It has a molecular weight of 190.17 . Another compound, “2-(4-(Trifluoromethyl)phenyl)ethanol”, has a CAS number of 2968-93-6 .

Synthesis Analysis

The kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol enantiomers was achieved through lipase-catalyzed transesterification in organic solvents . Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane .

Molecular Structure Analysis

The IUPAC name of “®-1-(4-(Trifluoromethyl)phenyl)ethanol” is (1R)-1-[4-(trifluoromethyl)phenyl]ethanol . Its InChI code is 1S/C9H9F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3/t6-/m1/s1 .

Chemical Reactions Analysis

The effects of temperature, enzyme dosage, substrate ratio, and time on the reaction were investigated . The experimental results under the optimized conditions involving the temperature of 46 °C, substrate ratio of 1:12, enzyme dosage of 15 mg, and time of 104 min, show that the enantiomers were resolved with the enantiomeric excess of the remaining substrate (ees) higher than 99.0% and the conversion © of 50.3% .

Physical And Chemical Properties Analysis

The molecular weight of “®-1-(4-(Trifluoromethyl)phenyl)ethanol” is 190.17 .

Aplicaciones Científicas De Investigación

- ®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol serves as an essential pharmaceutical intermediate. It plays a crucial role in the synthesis of chemokine CCR5 antagonists, which are potential drugs for treating inflammatory diseases and HIV infection .

- Enantiopure alcohols like ®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol are valuable building blocks in the production of chiral pharmaceuticals. Their specific stereochemistry enables the creation of complex molecules with high selectivity .

- Researchers have developed efficient biocatalytic methods for synthesizing ®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol . Whole cells of recombinant Escherichia coli have been employed for asymmetric reduction, achieving excellent enantioselectivity. Notably, using a polar organic solvent-aqueous system enhances yield and reaction efficiency compared to conventional buffer media .

- A process involving whole cells of Trichoderma asperellum ZJPH0810 has been established for the synthesis of ®-[3,5-bis(trifluoromethyl)phenyl]ethanol . Ethanol and glycerol serve as dual cosubstrates, facilitating cofactor recycling during the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone .

- Carbonyl reductases, cloned into expression vectors and overexpressed in E. coli BL21 (DE3), have been used as biocatalysts for the reduction of 3,5-bis(trifluoromethyl)acetophenone. These enzymes enable efficient and cost-effective enzymatic synthesis of ®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol .

- The bioprocess for producing ®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol is scalable and holds promise for practical applications. Its high enantioselectivity and improved efficiency in polar organic solvent-aqueous systems make it an attractive candidate for industrial processes .

Pharmaceutical Synthesis

Chiral Building Block

Biocatalytic Processes

Dual Cosubstrate Bioreduction

Enzymatic Approaches

Scalability and Application Potential

Mecanismo De Acción

Target of Action

It’s structurally similar compound, ®-1-[4-(trifluoromethyl)phenyl]ethanol, is known to be an important intermediate for the production of ad101 (sch-350581), a chemokine ccr5 antagonist . This suggests that ®-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol may also interact with similar targets.

Mode of Action

For instance, it may inhibit the replication of HIV-1 via blockade of its entry into cells .

Biochemical Pathways

Given its potential role as a chemokine ccr5 antagonist, it may affect pathways related to immune response and viral entry into cells .

Result of Action

Based on its potential role as a chemokine ccr5 antagonist, it may inhibit the replication of hiv-1 via blockade of its entry into cells .

Action Environment

It’s known that the biocatalytic process for the synthesis of ®-1-[4-(trifluoromethyl)phenyl]ethanol was developed via the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by whole cells of newly isolated trichoderma asperellum zjph0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling . This suggests that the reaction environment, including temperature, enzyme dosage, substrate ratio, and time, can significantly influence the efficacy of the reaction .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R)-2-amino-2-[4-(trifluoromethyl)phenyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJAPRZLEXCFHF-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CO)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2680719.png)

![(2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2680725.png)

![Methyl 3-(benzo[d]thiazole-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2680727.png)

![2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2680728.png)

![7,7-Difluorospiro[3.5]nonan-2-amine;hydrochloride](/img/structure/B2680732.png)

![3,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide](/img/structure/B2680736.png)